Santonic acid

Description

Properties

IUPAC Name |

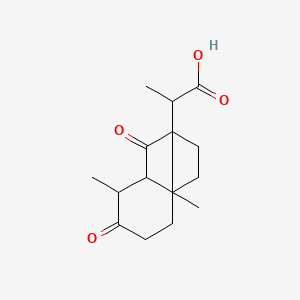

2-(1,5-dimethyl-4,7-dioxo-8-tricyclo[4.4.0.02,8]decanyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-7-9(16)6-10-14(3)4-5-15(10,8(2)13(18)19)12(17)11(7)14/h7-8,10-11H,4-6H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPYYTKZOHYHMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(=O)C3(CCC2(C3CC1=O)C)C(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046871 | |

| Record name | Santonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34167-05-0, 510-35-0 | |

| Record name | NSC138624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Santonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Santonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Woodward Elucidation of Santonic Acid: A Technical Guide to a Classic Rearrangement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of R. B. Woodward's seminal research on the structure of santonic acid. Woodward's work on this complex natural product derivative was not a total synthesis but a masterful elucidation of its structure through a detailed study of a base-catalyzed rearrangement of α-santonin. This research, published in 1948, is a landmark in organic chemistry, showcasing the power of mechanistic reasoning in determining complex molecular architectures.[1]

Introduction: The Santonin-Santonic Acid Puzzle

For many years, the intricate structure of α-santonin, a sesquiterpene lactone isolated from wormseed (Artemisia species), posed a significant challenge to chemists. A key piece of this puzzle was the structure of this compound, a product formed by the treatment of santonin with strong bases. The transformation was not a simple hydrolysis of the lactone ring but a more profound skeletal rearrangement. R. B. Woodward, along with F. J. Brutschy and H. Baer, meticulously investigated this reaction, ultimately leading to the correct structural proposal for this compound and, by extension, a deeper understanding of the chemistry of santonin itself.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₄ | [2] |

| Molecular Weight | 264.32 g/mol | [2] |

| Melting Point | 170-172 °C | [2] |

| Boiling Point | 285 °C at 15 mmHg | [2] |

| Optical Rotation [α]D²⁰ | -74.0° (in chloroform) | [2] |

| Solubility | Soluble in 190 parts of water at 17 °C. Freely soluble in alcohol, chloroform, ether, and glacial acetic acid. | [2] |

The Base-Catalyzed Rearrangement of α-Santonin to this compound

The core of Woodward's research was the elucidation of the pathway for the conversion of α-santonin to this compound. This transformation is initiated by the treatment of α-santonin with a hot, concentrated aqueous base, such as potassium hydroxide.[2]

Mechanistic Pathway

The accepted mechanism for this rearrangement, as elucidated by Woodward, involves several key steps:

-

Lactone Hydrolysis: The process begins with the nucleophilic attack of a hydroxide ion on the lactone carbonyl of α-santonin, leading to the opening of the γ-lactone ring to form a carboxylate intermediate.

-

Isomerization and Tautomerization: This is followed by a shift in the position of the double bond and subsequent tautomerization.

-

Intramolecular Michael Addition: A crucial step involves an intramolecular Michael addition, which leads to the formation of the characteristic bridged-ring system of this compound.

The following diagram illustrates the logical flow of this proposed mechanism.

Experimental Protocols

The following sections provide the detailed experimental methodologies as described in Woodward's 1948 publication in the Journal of the American Chemical Society.

Preparation of this compound from α-Santonin

Note: The following is a generalized procedure based on available information. The specific quantities, reaction times, temperatures, and yields from Woodward's original 1948 paper are not available in the provided search results.

-

Apparatus: A round-bottom flask equipped with a reflux condenser.

-

Reagents:

-

α-Santonin

-

Potassium Hydroxide (or Sodium Hydroxide)

-

Water

-

Hydrochloric Acid (for acidification)

-

-

Procedure:

-

A solution of potassium hydroxide in water is prepared in the round-bottom flask.

-

α-Santonin is added to the basic solution.

-

The reaction mixture is heated to reflux with stirring for several hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solution is then acidified with hydrochloric acid until a precipitate is formed.

-

The crude this compound is collected by filtration.

-

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or ethanol.

Characterization Methods

In his 1948 work, Woodward would have relied on classical methods of chemical analysis to characterize this compound, including:

-

Melting Point Determination: To assess the purity of the product.

-

Elemental Analysis: To determine the empirical formula.

-

Chemical Degradation Studies: To break down the molecule into smaller, identifiable fragments.

-

Derivative Formation: To create crystalline derivatives with sharp melting points for further characterization.

It is important to note that modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were not available at the time of this research.

Quantitative Data

The quantitative data from Woodward's 1948 paper, such as reaction yields, specific rotations, and elemental analysis results, are not available in the provided search results. A comprehensive summary of this data would require access to the original publication.

Logical Workflow for Structure Elucidation

Woodward's approach to determining the structure of this compound was a masterful example of logical deduction based on experimental evidence. The workflow can be summarized as follows:

Conclusion

R. B. Woodward's investigation into the structure of this compound stands as a testament to the power of classical organic chemistry. Through careful experimentation and insightful mechanistic reasoning, he was able to unravel a complex molecular rearrangement and propose the correct structure for this challenging molecule. This work not only solved a long-standing problem in natural product chemistry but also provided a powerful example of how a deep understanding of reaction mechanisms can be a tool for structural determination. The principles demonstrated in this research continue to be relevant to modern drug discovery and development, where understanding complex chemical transformations is paramount.

References

A Technical Guide to the Natural Sources of Santonin for Santonic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary natural sources of santonin, a sesquiterpene lactone of significant interest for the synthesis of santonic acid and other derivatives. The document provides a comprehensive overview of the botanical origins of santonin, quantitative data on its prevalence, and detailed experimental protocols for its extraction, purification, and subsequent conversion to this compound.

Natural Sources of Santonin

Santonin is predominantly found in various species of the genus Artemisia, commonly known as wormwood. Historically, the unexpanded flower heads of these plants have been the principal source for its extraction.[1] While numerous Artemisia species contain santonin, the concentration varies significantly among them.

Artemisia cina, also known as Levant wormseed, is the most commercially important source, with its dried flower heads containing the highest reported concentrations of santonin.[2] Other species, such as Artemisia maritima (sea wormwood), also serve as viable, albeit less concentrated, sources. The santonin content can be influenced by factors such as the geographical origin of the plant, the time of harvest, and the specific plant part used for extraction.

Table 1: Santonin Content in Various Artemisia Species

| Artemisia Species | Plant Part | Santonin Content (% of dry weight) | Reference(s) |

| Artemisia cina | Leaves | 1.96 | [3] |

| Artemisia cina | Dry Matter | 2-3 | [4][5] |

| Artemisia maritima | - | 0.21 - 0.83 | [4][5] |

| Artemisia absinthium | - | Lower concentrations | [4] |

| Artemisia campestris | - | Lower concentrations | [4] |

| Artemisia gallica | - | Lower concentrations | [4] |

| Artemisia sieberi | - | Lower concentrations | [4] |

| Artemisia herba-alba | - | Present | [6] |

| Artemisia diffusa | - | Present | [6] |

| Artemisia scoparia | Leaves | Not detected | [3][7] |

| Artemisia gmelinii | Leaves | Not detected | [3] |

| Artemisia schrenkiana | Leaves | Not detected | [3] |

| Artemisia frigida | Leaves | Not detected | [3] |

| Artemisia sublessingiana | Leaves | Not detected | [3] |

| Artemisia terrae-albae | Leaves | Not detected | [3] |

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of santonin from Artemisia species and its subsequent conversion to this compound.

Extraction of Santonin from Artemisia cina

Several methods have been developed for the extraction of santonin, with the choice of method often depending on the desired scale, purity, and available equipment.

This classical method is effective for laboratory-scale extraction.

Materials:

-

Dried and powdered aerial parts of Artemisia cina

-

n-Hexane

-

Hexane-ethyl acetate mixture (e.g., 7:3 v/v)

-

Aqueous acetonitrile

-

Sodium chloride

-

Anhydrous sodium sulfate

-

Soxhlet apparatus

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Pack the dried and powdered plant material into the thimble of the Soxhlet apparatus.

-

Extract the material with a non-polar solvent such as n-hexane for approximately 8 hours at a temperature between 35-45°C.[8] The ratio of plant material to solvent should be around 1:6 (w/v).[8]

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Dissolve the crude extract in a hexane-ethyl acetate mixture (7:3 v/v).

-

Partition the solution with an aqueous polar solvent, such as aqueous acetonitrile.[8]

-

Separate the aqueous polar phase and add sodium chloride (5-8 g per 100 mL of solution) to facilitate the separation of water.[8]

-

Dry the polar phase over anhydrous sodium sulfate and concentrate it under reduced pressure.

This method is a more environmentally friendly and efficient alternative to traditional solvent extraction.

Materials:

-

Dried and powdered leaves of Artemisia cina

-

Supercritical fluid extractor

Procedure:

-

Place the dried and powdered Artemisia cina leaves into the extraction vessel of the supercritical fluid extractor.

-

Set the extraction conditions to a pressure of 350 atm and a temperature of 60°C.

-

Perform the extraction for a duration of two hours.

-

Collect the resulting extract. This method has been shown to yield a significantly higher concentration of santonin compared to chloroform extraction.[3]

A simple method suitable for initial screening and small-scale extractions.

Materials:

-

Dried and ground leaves and stems of Artemisia cina

-

n-Hexane, Ethyl Acetate, or Methanol

-

Filter paper

-

Rotary evaporator

Procedure:

-

Soak the ground plant material in the chosen solvent (e.g., methanol) for 72 hours at room temperature.

-

Filter the mixture to separate the extract from the solid plant material.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Purification of Santonin

The crude santonin extract typically requires further purification to isolate the compound in a pure form.

Materials:

-

Crude santonin extract

-

Silica gel

-

n-Hexane

-

Ethyl acetate

-

Chromatography column

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in n-hexane.

-

Dissolve the crude extract in a minimal amount of the initial elution solvent (n-hexane).

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., from 95:5 to 50:50 n-hexane:ethyl acetate).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing santonin.

-

Combine the pure fractions and evaporate the solvent to obtain purified santonin.

Procedure:

-

Dissolve the purified santonin fractions in a minimal amount of a suitable hot solvent, such as ethanol.

-

Allow the solution to cool slowly to room temperature, and then in a refrigerator, to induce crystallization.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Synthesis of this compound from Santonin

This compound is synthesized from santonin through a base-catalyzed hydrolysis of the lactone ring, followed by a multi-step rearrangement.[1][4]

Materials:

-

Purified santonin

-

Concentrated aqueous potassium hydroxide (or other strong alkali)

-

Hydrochloric acid

-

Heating apparatus

-

Reaction flask

Procedure:

-

Dissolve santonin in a hot, concentrated aqueous solution of a strong base, such as potassium hydroxide.[9] This initiates the nucleophilic attack of the hydroxide ion on the lactone carbonyl, leading to the opening of the γ-lactone ring.[3]

-

Heat the reaction mixture. The exact temperature and reaction time will influence the progress of the subsequent rearrangement.

-

After the reaction is complete, cool the mixture.

-

Acidify the reaction mixture with hydrochloric acid. This will cause the this compound to precipitate out of the solution.[2]

-

Collect the precipitated this compound by filtration.

-

The crude this compound can be further purified by recrystallization from a suitable solvent, such as water or alcohol, to yield crystalline this compound with a melting point of 170-172°C.[9]

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for the extraction and purification of santonin.

Caption: Synthesis of this compound from santonin.

References

- 1. Santonin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 34167-05-0 | Benchchem [benchchem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. 248. Experiments on the synthesis of santonin. Part I. The preparation of the lactone of α-(2-hydroxy-3-ketocyclohexyl)propionic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound [drugfuture.com]

Santonic Acid: A Comprehensive Technical Guide

This guide provides an in-depth overview of santonic acid, a significant sesquiterpenoid derivative, for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, detailed synthesis protocols, and the mechanism of its formation.

Chemical Identity and Nomenclature

This compound is a complex organic molecule containing both carboxylic acid and ketone functionalities. While it can be referred to by different systematic names, the most prevalent in scientific literature are presented below. There are also two CAS numbers associated with this compound, with 510-35-0 being the more commonly cited.

| Identifier | Value |

| CAS Number | 510-35-0[1][2][3][4][5] |

| 34167-05-0[6] | |

| IUPAC Name 1 | (2S)-2-[(1S,2S,5S,6R,8R)-1,5-dimethyl-4,7-dioxo-8-tricyclo[4.4.0.0²,⁸]decanyl]propanoic acid[5] |

| IUPAC Name 2 | (αS,1R,3aS,4R,5S,7aS)-Octahydro-α,3a,5-trimethyl-6,8-dioxo-1,4-methano-1H-indene-1-acetic acid[1] |

| Other Names | (-)-Santonic acid, hexahydro-α,3a,5-trimethyl-6,8-dioxo-1,4-methanoindan-1-acetic acid[1] |

| Molecular Formula | C₁₅H₂₀O₄[1][6] |

| Molecular Weight | 264.32 g/mol [1][6] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Melting Point | 170-172 °C[1] |

| Boiling Point | 285 °C at 15 mmHg[1] |

| Optical Rotation | [α]D²⁰ -74.0° (in chloroform)[1] |

| Solubility | Soluble in 190 parts of water at 17 °C. Freely soluble in alcohol, chloroform, ether, and glacial acetic acid.[1] |

| Appearance | Colorless, shining, flattened, prismatic crystals[7] |

Synthesis of this compound

The most established method for the preparation of this compound is through the base-catalyzed hydrolysis and subsequent skeletal rearrangement of α-santonin. This transformation was famously elucidated by R. B. Woodward and his colleagues in 1948.

Experimental Protocol: Conversion of α-Santonin to this compound

The following protocol is based on the work of Woodward et al. and is a standard method for the synthesis of this compound.

Materials:

-

α-Santonin

-

Potassium hydroxide (or other strong base)

-

Water

-

Hydrochloric acid (concentrated)

-

Apparatus for heating under reflux

-

Standard laboratory glassware for filtration and crystallization

Procedure:

-

A solution of α-santonin is prepared in an aqueous solution of a strong base, typically potassium hydroxide.

-

The mixture is heated under reflux for several hours. During this time, the lactone ring of santonin undergoes hydrolysis, and a complex, multi-step rearrangement of the carbon skeleton occurs.

-

After the reaction is complete, the solution is cooled to room temperature.

-

The cooled reaction mixture is then acidified by the slow addition of concentrated hydrochloric acid. This protonates the carboxylate intermediate, leading to the precipitation of this compound.

-

The crude this compound is collected by filtration and washed with cold water to remove any inorganic impurities.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield pure, crystalline this compound.

Reaction Mechanism and Visualization

The conversion of α-santonin to this compound is a classic example of a molecular rearrangement. The process is initiated by the nucleophilic attack of a hydroxide ion on the lactone carbonyl of santonin. This is followed by a series of bond migrations and tautomerization steps, ultimately leading to the stable, rearranged structure of this compound.

The following diagram illustrates the key steps in the synthesis of this compound from α-santonin.

Caption: Workflow for the synthesis of this compound from α-santonin.

References

- 1. Santonin - Wikipedia [en.wikipedia.org]

- 2. This compound | 34167-05-0 | Benchchem [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Theoretical studies on the photoinduced rearrangement mechanism of α-santonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rearrangement [www2.chemistry.msu.edu]

- 7. This compound [drugfuture.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of α-santonin, a historically significant anthelmintic drug, and related sesquiterpene lactones. The focus is on the core enzymatic steps, key intermediates, and the methodologies employed to elucidate this complex natural product synthesis.

Introduction to Sesquiterpene Lactones

Sesquiterpene lactones (STLs) are a large and diverse group of C15 terpenoid natural products characterized by a γ-lactone ring.[1] Predominantly found in the Asteraceae family, these compounds exhibit a wide range of biological activities.[1][2] STLs are classified based on their carbocyclic skeletons into types such as germacranolides, eudesmanolides (to which santonin belongs), and guaianolides.[2] Their biosynthesis originates from the universal C15 precursor, farnesyl diphosphate (FPP).[3]

The Core Biosynthetic Pathway

The biosynthesis of santonin and its relatives is a multi-step process involving cyclization and a series of oxidative modifications, primarily catalyzed by terpene synthases (TPS) and cytochrome P450 monooxygenases (CYPs).[4] The generally accepted pathway proceeds through several key stages, starting from the central precursor FPP.

Formation of the Germacrene A Scaffold

The committed step in the biosynthesis of many STLs is the cyclization of the acyclic FPP to form the germacrene A macrocycle.[3][4] This reaction is catalyzed by (+)-germacrene A synthase (GAS), a type of sesquiterpene synthase.[5][6]

-

Enzyme: (+)-Germacrene A Synthase (GAS) (EC 4.2.3.23)[6]

-

Substrate: (2E,6E)-Farnesyl diphosphate (FPP)

-

Product: (+)-Germacrene A

-

Mechanism: GAS catalyzes the ionization of FPP to a farnesyl cation, which then undergoes a 1,10-cyclization to form a germacryl cation, followed by deprotonation to yield (+)-germacrene A.[7]

Oxidative Modifications to (+)-Costunolide

Following the formation of (+)-germacrene A, a series of oxidative reactions occur, catalyzed by specific cytochrome P450 enzymes, to yield (+)-costunolide, a key germacranolide intermediate and a precursor to many other STLs.[7][8]

-

Hydroxylation of Germacrene A: The isopropenyl side chain of (+)-germacrene A is hydroxylated at the C12 position by (+)-germacrene A hydroxylase, a CYP enzyme, to form germacra-1(10),4,11(13)-trien-12-ol.[7][8]

-

Oxidation to Germacrene A Acid: The alcohol is then oxidized to an aldehyde and subsequently to a carboxylic acid (germacrene A acid) by NADP+-dependent dehydrogenases.[7][8]

-

Lactonization to (+)-Costunolide: Germacrene A acid is hydroxylated at the C6 position by (+)-costunolide synthase (a CYP enzyme, e.g., CYP71BL2 in lettuce).[7][8][9] This 6α-hydroxylation is followed by a spontaneous cyclization (lactonization) to form the γ-lactone ring, yielding (+)-costunolide.[4]

Formation of Eudesmanolides (α-Santonin)

The biosynthesis of α-santonin, a eudesmanolide, is proposed to proceed from (+)-costunolide.[8]

-

Reduction: The exocyclic methylene group of the lactone ring in (+)-costunolide is believed to be reduced.[8]

-

Second Ring Closure: A subsequent cyclization event, likely proceeding through a eudesmyl cation intermediate, forms the characteristic bicyclic decalin ring system of eudesmanolides.[8][10]

-

Final Oxidations: The pathway is completed by a hydroxylation at the C1 position, followed by oxidation at the C3 position to form a β-keto group. A final dehydration step yields the α,β-unsaturated ketone moiety found in α-santonin.[8]

Data Presentation

Quantitative analysis of santonin and related compounds is crucial for understanding pathway flux and for the development of natural products for various applications.

Santonin Content in Artemisia Species

The concentration of santonin varies significantly between different Artemisia species and even within different plant tissues. Artemisia cina is known for its particularly high santonin content.[3][11]

| Artemisia Species | Plant Part | Santonin Content ( g/100g dry weight) | Reference |

| Artemisia cina | Leaves | 1.96 | [3] |

| Artemisia cina | Flower Heads | 2.0 - 3.0 | [1][11] |

| Artemisia maritima | - | 0.21 - 0.83 | [11] |

| Artemisia scoparia | Leaves | Not Detected | [3][12] |

| Artemisia absinthium | Leaves | Not Detected | [3][12] |

| Artemisia terra-albae | Leaves | Not Detected | [3][12] |

| Artemisia gmelinii | Leaves | Not Detected | [3][12] |

| Artemisia sublessingiana | Leaves | Not Detected | [3][12] |

| Artemisia schrenkiana | Leaves | Not Detected | [3][12] |

| Artemisia frigida | Leaves | Not Detected | [3][12] |

Table 1: Santonin concentration in various Artemisia species.

Enzyme Kinetic Parameters

While specific kinetic data for the enzymes in the santonin pathway are scarce, studies on homologous enzymes provide valuable insights. For example, the kinetic parameters for (+)-germacrene A synthase from chicory have been determined.[13]

| Enzyme | Substrate | Km (μM) | Reference |

| (+)-Germacrene A Synthase (Chicory) | FPP | 0.5 - 80 (range tested) | [13] |

Table 2: Kinetic parameter range for a related (+)-Germacrene A Synthase.

Experimental Protocols

The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Assay of Terpene Synthases

This protocol describes the expression of a candidate terpene synthase, such as GAS, in E. coli for functional characterization.[8]

-

Gene Cloning: The coding sequence of the putative terpene synthase, often with the N-terminal signal peptide removed, is cloned into an expression vector (e.g., pET or pDE2 series) containing a purification tag (e.g., poly-histidine).[8]

-

Protein Expression: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A liquid culture is grown to mid-log phase (OD600 ≈ 0.6-0.8), and protein expression is induced with isopropyl-β-D-thiogalactopyranoside (IPTG) (e.g., 1.0 mM) for several hours at a reduced temperature (e.g., 16-20°C).[8]

-

Protein Purification: Cells are harvested by centrifugation, lysed (e.g., by sonication), and the tagged protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).[8] Protein purity is assessed by SDS-PAGE.

-

In Vitro Enzyme Assay:

-

Prepare an assay buffer (e.g., 25 mM HEPES, pH 7.3; 10 mM MgCl₂; 10% glycerol; 10 mM DTT).[8]

-

Add a known amount of purified enzyme (e.g., 20 µL) to the buffer.[8]

-

Initiate the reaction by adding the substrate, FPP (e.g., 10 µg in 500 µL total volume).[8]

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time (e.g., 2 hours).[8]

-

Stop the reaction and extract the terpene products by adding an equal volume of an organic solvent (e.g., hexane or ethyl acetate) and vortexing.[8]

-

Separate the organic phase, centrifuge to remove debris, and transfer to a vial for analysis.[8]

-

-

Product Analysis: The extracted products are identified using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

Cytochrome P450 Enzyme Assay

This protocol provides a general method for assaying the activity of CYPs, such as costunolide synthase, often using heterologously expressed enzymes in microsomes.

-

Enzyme Source: Recombinant human or plant CYPs are commonly expressed in insect cells or yeast, which produce microsomal fractions containing the enzyme and its necessary redox partner, NADPH-cytochrome P450 reductase.[2][5]

-

Assay Buffer Preparation: A typical buffer is potassium phosphate (e.g., 100 mM, pH 7.4) containing MgCl₂.[5][14]

-

Reaction Mixture:

-

In a microtiter plate, combine the microsomal preparation, assay buffer, and the substrate (e.g., germacrene A acid for costunolide synthase).

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).[14]

-

-

Reaction Initiation: Start the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH directly.[5][14]

-

Incubation and Termination: Incubate for a specific duration (e.g., 20-60 minutes). Terminate the reaction by adding a quenching solvent, such as acetonitrile or ethyl acetate, which also serves to extract the products.[14]

-

Analysis: After centrifugation to pellet the protein, the supernatant containing the product is analyzed by HPLC-UV or LC-MS.[15][16]

HPLC-UV Quantification of Santonin

This method is used for the quantitative analysis of santonin in plant extracts.[3][17]

-

Sample Preparation:

-

Standard Preparation: A calibration curve is prepared using a certified standard of santonin dissolved in a suitable solvent (e.g., acetonitrile) at several concentrations (e.g., 4.88 to 1250 µg/mL).[3][17]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[3]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically used. For example: 0-5 min, 35% A: 65% B; 10 min, 45% A: 55% B; 15 min, 55% A: 45% B; 20 min, 65% A: 35% B.[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV detector set at a wavelength where santonin has maximum absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.[3]

-

-

Quantification: The concentration of santonin in the samples is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the standards. The retention time for santonin under these conditions is approximately 5.7 minutes.[3][17]

Mandatory Visualizations

Biosynthetic Pathway Diagrams

Caption: Proposed biosynthetic pathway of α-santonin from farnesyl diphosphate (FPP).

Caption: Workflow for heterologous expression and characterization of a terpene synthase.

Conclusion

The biosynthesis of santonin is a complex, multi-enzyme process representative of many sesquiterpene lactones found in the Asteraceae family. The pathway initiates with the cyclization of FPP by germacrene A synthase, followed by a series of precise oxidative modifications by cytochrome P450 monooxygenases to form key intermediates like (+)-costunolide. Further cyclization and oxidation steps lead to the final eudesmanolide structure of santonin. Understanding this pathway is critical for metabolic engineering efforts aimed at producing these valuable compounds in heterologous systems and for the development of novel pharmaceuticals based on these natural scaffolds. Continued research focusing on the isolation and characterization of the specific enzymes from Artemisia cina will be essential to fully elucidate the remaining steps of this fascinating biosynthetic pathway.

References

- 1. iajps.com [iajps.com]

- 2. Nonselective Cytochrome P450 Enzyme Assay Using a Novel Bioluminescent Probe Substrate that Cross-reacts with Multiple P450 Enzymes [worldwide.promega.com]

- 3. Quantification of santonin in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 5. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Germacrene-A synthase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Heterologous expression of TPSs in E. coli and in vitro enzymatic assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. malariaworld.org [malariaworld.org]

- 12. Quantification of santonin in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolite profiling of sesquiterpene lactones from Lactuca species. Major latex components are novel oxalate and sulfate conjugates of lactucin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolite profiling of sesquiterpene lactones and phenolics of bioactive extracts from Asteraceae medicinal plants by HPLC-UV-MS | Technology Networks [technologynetworks.com]

- 17. Quantification of santonin in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation | PLOS One [journals.plos.org]

Unraveling the Solid-State Architecture of Santonic Acid: A Technical Guide to its Crystalline Structure and Unique Hydrogen Bonding Network

For Immediate Release

This technical guide provides an in-depth analysis of the crystalline structure and hydrogen bonding characteristics of santonic acid, a significant derivative of the natural product α-santonin. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, details experimental methodologies, and visualizes molecular interactions and experimental workflows to facilitate a comprehensive understanding of this compound's solid-state properties.

Core Crystallographic and Structural Data

The crystalline form of this compound ((−)-2,3,3a,4,5,6,7,7a-octahydro-α,3a,5-trimethyl-6,8-dioxo-1,4-methano-1H-indene-1-acetic acid) has been elucidated through single-crystal X-ray diffraction.[1] The key crystallographic parameters are summarized in the tables below, offering a clear and concise overview of its solid-state architecture.

| Parameter | Value |

| Chemical Formula | C₁₅H₂₀O₄ |

| Molecular Weight | 264.32 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.300 g/cm³ |

Table 1: Key Crystallographic Data for this compound [1]

| Unit Cell Parameter | Value (Å) |

| a | 7.128 (1) |

| b | 11.393 (2) |

| c | 16.632 (3) |

| Volume (ų) | 1350.9 (4) |

Table 2: Unit Cell Dimensions for this compound [1]

The Unconventional Hydrogen Bonding of this compound

Contrary to the typical behavior of carboxylic acids, which commonly form hydrogen-bonded dimers in the crystalline phase, this compound exhibits an unusual polymeric structure.[2] This is characterized by a "catemeric" hydrogen bonding pattern, where the carboxylic acid group of one molecule forms a hydrogen bond with a ketone oxygen of an adjacent molecule.[1][3][4] Specifically, the hydrogen bonding occurs between the carboxyl group and the ε-ketone of a neighboring molecule, with an O⋯O distance of 2.752 (3) Å.[3] This intermolecular interaction leads to the formation of a polymeric chain.[1]

Experimental Protocols

The determination of the intricate three-dimensional structure of this compound was achieved through single-crystal X-ray diffraction analysis.[1] While the seminal study by Brunskill, Thompson, and Lalancette provides the definitive data, the general experimental workflow for such a determination is outlined below.

Crystallization

Single crystals of this compound suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution. Common solvents for this process include water or alcohol.[5]

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using least-squares methods to improve the fit between the calculated and observed diffraction data, resulting in the final, precise atomic coordinates and molecular geometry.

Visualizing Molecular and Experimental Frameworks

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the hydrogen bonding pattern, the experimental workflow for crystal structure determination, and a relevant signaling pathway of its precursor, α-santonin.

Relevance to Drug Development: Insights from the Precursor, α-Santonin

While specific signaling pathways for this compound are not extensively documented, research into its precursor, α-santonin, has revealed interactions with key cellular signaling cascades. Studies have shown that santonin can exert anticancer effects by targeting the Ras/Raf/MEK/ERK signaling pathway. This pathway is often implicated in the progression of various cancers. The ability of santonin to deactivate this pathway suggests a potential area of investigation for this compound and its derivatives in oncological research.

This technical guide provides a foundational understanding of the solid-state chemistry of this compound. The unique catemeric hydrogen bonding and the biological activity of its precursor highlight this molecule as a compound of interest for further research in materials science and medicinal chemistry.

References

- 1. Naturally Occurring Sesquiterpene Lactone-Santonin, Exerts Anticancer Effects in Multi-Drug Resistant Breast Cancer Cells by Inducing Mitochondrial Mediated Apoptosis, Caspase Activation, Cell Cycle Arrest, and by Targeting Ras/Raf/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. researchwithnj.com [researchwithnj.com]

- 4. researchgate.net [researchgate.net]

- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]

The Chemical Relationship Between Santonin and Santonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical relationship between the sesquiterpene lactone santonin and its rearranged derivative, santonic acid. This document details the chemical transformation, including experimental protocols, and summarizes the physicochemical properties of both compounds. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

Santonin, a naturally occurring sesquiterpenoid extracted from the unexpanded flower heads of certain Artemisia species, has a long history of use as an anthelmintic agent.[1] Its complex chemical structure has intrigued chemists for over a century, leading to extensive studies of its reactivity and rearrangements.[2] One of the most notable transformations of santonin is its conversion to this compound, a fascinating rearrangement product formed under alkaline conditions. This conversion, first studied extensively by Woodward and his contemporaries, involves a base-catalyzed hydrolysis of the lactone ring followed by a multistep molecular reorganization.[3][4][5] Understanding this relationship is crucial for the derivatization of santonin to explore novel bioactive compounds.[2][6]

Physicochemical Properties

A summary of the key quantitative data for santonin and this compound is presented in the table below for easy comparison.

| Property | Santonin | This compound |

| Molecular Formula | C₁₅H₁₈O₃ | C₁₅H₂₀O₄ |

| Molecular Weight | 246.30 g/mol | 264.32 g/mol [4] |

| Melting Point | 170-174 °C | 170-172 °C[4] |

| Appearance | Colorless prisms or white crystalline powder | Crystals from water or alcohol[4] |

| Solubility | Sparingly soluble in water, soluble in boiling ethanol and chloroform | Soluble in 190 parts of water at 17°C; freely soluble in alcohol, chloroform, ether, and glacial acetic acid[4] |

| CAS Number | 481-06-1 | 510-35-0[4] |

The Transformation of Santonin to this compound

The conversion of santonin to this compound is a classic example of a base-catalyzed rearrangement of a sesquiterpene lactone.[1][3] The process is initiated by the hydrolysis of the γ-lactone ring present in santonin, followed by a complex series of intramolecular reactions to yield the structurally distinct this compound.

Reaction Pathway

The logical workflow for the conversion of santonin to this compound is depicted below. This process begins with the base-catalyzed hydrolysis of the lactone ring in santonin, leading to the formation of an intermediate hydroxy carboxylate salt. This intermediate then undergoes a complex intramolecular rearrangement, which involves bond migrations and the formation of a new carbocyclic skeleton, ultimately yielding this compound upon acidification.

Caption: Logical workflow of the conversion of santonin to this compound.

Experimental Protocol

The following is a representative experimental protocol for the conversion of santonin to this compound, based on established methodologies.[4][7]

Materials:

-

Santonin

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl), concentrated

-

Water (distilled or deionized)

-

Ethanol

-

Standard laboratory glassware (reflux condenser, round-bottom flask, beakers, etc.)

-

Heating mantle

-

Magnetic stirrer

-

pH paper or pH meter

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution and Hydrolysis: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve santonin in a hot, concentrated aqueous solution of potassium hydroxide. A typical ratio would be 1 part santonin to 10 parts of a 25% (w/v) KOH solution.

-

Reflux: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by the gradual color change of the solution from an initial bright pinkish-red to colorless.[1] The reflux is typically maintained for several hours to ensure complete conversion.

-

Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid to the cooled solution with stirring until the solution is acidic (pH 1-2). This will cause the precipitation of this compound.

-

Isolation and Purification: Collect the precipitated crude this compound by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

-

Recrystallization: Further purify the this compound by recrystallization from a suitable solvent, such as water or ethanol, to obtain crystalline this compound.[4]

-

Drying and Characterization: Dry the purified crystals and characterize them using standard analytical techniques (e.g., melting point determination, NMR spectroscopy, IR spectroscopy) to confirm the structure and purity.

Biological Activity and Signaling Pathways

Santonin is primarily known for its anthelmintic properties, where it acts by paralyzing parasitic worms, leading to their expulsion from the host.[1] More recent studies have also explored its derivatives for a range of other biological activities, including antioxidant, anti-inflammatory, immunosuppressive, and antimalarial effects.[2][6]

The biological activity of this compound, in contrast, is not as well-documented. The significant structural rearrangement from santonin to this compound would be expected to alter its biological profile. The opening of the lactone ring and the formation of a carboxylic acid moiety, along with the change in the carbon skeleton, would significantly impact its interaction with biological targets.

Due to the limited direct comparative biological data between santonin and this compound, a signaling pathway diagram for this compound cannot be definitively constructed. However, the known activity of santonin provides a basis for potential areas of investigation for this compound and other derivatives. The diagram below illustrates a generalized logical relationship for exploring the bioactivity of santonin derivatives.

Caption: A logical framework for the exploration of the biological activities of santonin derivatives.

Further research is warranted to elucidate the specific biological activities and potential mechanisms of action of this compound.

Conclusion

The conversion of santonin to this compound represents a significant chemical transformation that has been instrumental in the structural elucidation of sesquiterpenoids. This guide provides a detailed overview of this relationship, including a practical experimental protocol and a summary of the physicochemical properties of both compounds. While the biological activities of santonin are well-established, those of this compound remain an open area for investigation. The information presented herein serves as a valuable resource for chemists and pharmacologists interested in the rich chemistry and potential biological applications of santonin and its derivatives.

References

- 1. Santonin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [drugfuture.com]

- 5. The structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship and synthetic methodologies of α-santonin derivatives with diverse bioactivities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Thermal Degradation of Santonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation products of santonic acid. The information presented is primarily derived from a key study in the field, offering insights into the compound's behavior under thermal stress. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of related chemical entities.

Introduction

This compound, a sesquiterpenoid derivative, is a known degradation product of santonin.[1] Understanding its thermal stability and the resulting degradation products is crucial for handling, storage, and the development of santonin-related compounds in pharmaceutical and chemical research. Thermal degradation of this compound proceeds through complex reaction pathways, including isomerization, lactonization, and radical scission, leading to a variety of products.[2][3][4]

Thermal Degradation Pathways and Products

The thermal decomposition of this compound primarily follows two competing pathways:

-

Isomerization and Lactonization: This pathway involves the initial isomerization of this compound to isothis compound, which then undergoes lactonization to form santonide. Santonide can further epimerize to the more thermally stable parasantonide.[2][4]

-

Radical Scission: This pathway leads to the formation of various aromatic and conjugated products through fragmentation and decarboxylation.[2][4]

The predominant pathway and the distribution of products are highly dependent on the reaction conditions, particularly temperature.

Quantitative Data on Thermal Degradation Products

The following tables summarize the quantitative data obtained from flash vacuum pyrolysis (FVP) experiments on this compound at various temperatures. The data is based on the findings of Moyano et al. and represents the relative amounts of different products formed.[2]

Table 1: Relative Product Distribution from Flash Vacuum Pyrolysis of this compound

| Temperature (°C) | This compound (%) | Parasantonide & Santonide (%) | Other Products (%) |

| 450 | 48.0 | 3.6 | 48.4 |

| 500 | 19.0 | 33.6 | 47.4 |

| 550 | 0.0 | 6.4 | 93.6 |

Table 2: Relative Product Distribution from Flash Vacuum Pyrolysis of Parasantonide and Santonide at 500°C

| Starting Material | Parasantonide (%) | Santonide (%) | Other Products (%) |

| Parasantonide | 37.0 | 21.0 | 42.0 |

| Santonide | 21.8 | 41.2 | 37.0 |

"Other Products" include aromatic compounds such as indene, naphthalene, and their derivatives, as well as products of fragmentation and decarboxylation.[2]

Experimental Protocols

The following experimental methodologies are based on the procedures described for the thermal degradation studies of this compound.[2]

Solution Pyrolysis

-

Apparatus: A sealed tube is used for the reaction.

-

Procedure: A solution of this compound in acetic acid is prepared. The sealed tube containing the solution is heated in an oven at a specific temperature for a defined period.

-

Analysis: The reaction mixture is analyzed using techniques such as ¹H-NMR and Thin Layer Chromatography (TLC) to identify and quantify the products.

Flash Vacuum Pyrolysis (FVP)

-

Apparatus: A pyrolysis apparatus consisting of a horizontal quartz tube heated by a furnace, connected to a vacuum system and a cold trap.

-

Procedure:

-

A sample of this compound is placed in the pyrolysis tube.

-

The system is evacuated to a pressure of approximately 10⁻² torr.

-

The furnace is heated to the desired temperature (ranging from 300 to 550°C).

-

The sample is sublimed through the hot zone with a short contact time (approximately 10⁻² seconds).

-

The products are collected in a cold trap cooled with liquid nitrogen.

-

-

Analysis: The collected products are analyzed by Gas Chromatography/Mass Spectrometry (GC/MS) to separate and identify the various degradation products.[2]

Visualizing the Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms for the thermal degradation of this compound.

References

- 1. Degradation kinetics of the Alternaria mycotoxin tenuazonic acid in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of santonide and parasantonide in the pyrolysis of this compound a new insight into an old reaction | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics and mechanism of the acid-induced rearrangements of α-santonin, 6-epi-α-santonin, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Santonic Acid from Santonin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis of santonic acid from santonin, a well-documented transformation in organic chemistry. The protocol is based on the established method of base-catalyzed hydrolysis and subsequent rearrangement of santonin. This application note includes a summary of the quantitative data for the starting material and the product, a detailed experimental protocol, and a visualization of the synthetic workflow.

Introduction

Santonin, a sesquiterpene lactone, can be converted to this compound through a base-catalyzed hydrolysis followed by a multi-step rearrangement process.[1] This reaction, first thoroughly investigated by R. B. Woodward, is a classic example of a skeletal rearrangement in natural product chemistry. This compound is a valuable synthetic intermediate and possesses a unique molecular structure. This document outlines the protocol for this conversion, providing researchers with the necessary information for its successful synthesis and characterization.

Data Presentation

The following table summarizes the key quantitative data for the starting material, santonin, and the final product, this compound.

| Property | Santonin | This compound |

| Molecular Formula | C₁₅H₁₈O₃ | C₁₅H₂₀O₄ |

| Molecular Weight | 246.30 g/mol | 264.32 g/mol [2] |

| Melting Point | 170-173 °C | 173 °C[2] |

| Appearance | Colorless, crystalline solid | Crystalline solid |

| ¹³C NMR (ppm) | See Note 1 | See Note 2 |

Note 1: ¹³C NMR Data for Santonin The ¹³C NMR spectrum of santonin has been reported, with key signals corresponding to its lactone and enone functionalities.[3][4]

Note 2: ¹³C NMR Data for this compound The ¹³C NMR spectrum of this compound has been reported in the literature.[5]

Experimental Protocols

This protocol is based on the established principles of the base-catalyzed hydrolysis and rearrangement of santonin. Researchers should refer to the original literature by Woodward for precise experimental details.

Materials:

-

Santonin

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Water

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Solvent for recrystallization (e.g., water or ethanol)

Procedure:

-

Base-Catalyzed Hydrolysis:

-

Dissolve santonin in an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide.

-

Heat the reaction mixture to facilitate the hydrolysis of the lactone ring and initiate the rearrangement. The exact temperature and reaction time will influence the reaction's progress and yield. It is reported that santonin dissolves in alkalis with the formation of salts of this compound.[1]

-

-

Acidification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with a mineral acid, such as hydrochloric acid, to precipitate the this compound.

-

-

Isolation:

-

Isolate the precipitated crude this compound by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic impurities.

-

-

Purification:

-

Drying:

-

Dry the purified crystals of this compound under vacuum to remove any residual solvent.

-

-

Characterization:

-

Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

-

Mandatory Visualization

The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of this compound from santonin.

Caption: Chemical transformation of santonin to this compound.

Caption: Experimental workflow for this compound synthesis.

References

- 1. Santonin - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Santonin(481-06-1) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Base-Catalyzed Hydrolysis of Santonin to Santonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Santonin, a sesquiterpene lactone primarily isolated from plants of the Artemisia genus, has a long history of use as an anthelmintic agent.[1][2] Modern research has unveiled its potential in other therapeutic areas, including anti-inflammatory and anticancer applications.[3][4] The chemical transformation of santonin into its derivatives is a key strategy in drug development to enhance efficacy, modify solubility, and explore new biological activities. One of the fundamental reactions is the base-catalyzed hydrolysis of the γ-lactone ring in santonin, which, followed by a complex rearrangement, yields santonic acid.[5][6] This document provides detailed protocols for this synthesis, methods for its characterization, and an overview of its relevance in medicinal chemistry and drug development.

Reaction Mechanism and Principles

The conversion of santonin to this compound is initiated by the base-catalyzed hydrolysis of the ester linkage within the lactone ring. Like other γ-lactones, this reaction proceeds via a bimolecular acyl-carbon cleavage (BAc2) mechanism.[7] The process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone, leading to a tetrahedral intermediate. Subsequent ring-opening yields the salt of a carboxylic acid, which then undergoes a multi-step skeletal rearrangement to form the stable this compound structure upon acidification.[6][8]

The rate of this hydrolysis is influenced by stereochemistry; for instance, trans-fused lactones related to santonin have been shown to hydrolyze significantly faster than their cis-fused isomers.[7]

Caption: Logical workflow of the conversion of santonin to this compound.

Data Presentation

Table 1: Physicochemical Properties of Santonin and this compound

| Property | Santonin | This compound |

| Molecular Formula | C₁₅H₁₈O₃[8] | C₁₅H₂₀O₄[5] |

| Molar Mass ( g/mol ) | 246.30 | 264.32[5] |

| Appearance | Colorless, shining, flattened, prismatic crystals[1] | Crystals from water or alcohol[9] |

| Melting Point (°C) | 172 °C[1] | 170-172 °C[9] |

| Solubility | Soluble in alcohol, chloroform, boiling water; nearly insoluble in cold water[1] | Freely soluble in alcohol, chloroform, ether; soluble in 190 parts of water at 17°C[9] |

| Optical Rotation [α]D | Levorotatory[1] | -74.0° (chloroform)[9] |

Table 2: Relative Kinetics of Alkaline Hydrolysis for Santonin and Related Lactones

This table is based on data for a series of related eudesmane lactones, highlighting the effect of stereochemistry on hydrolysis rates.

| Compound Type | Fusion | Relative Rate Constant (k_rel) |

| Santonin (trans-fused) | trans | ~6-8 times faster than cis-fused isomers[7] |

| Isomer (cis-fused) | cis | 1 (Reference) |

Note: The exact rate constants depend on specific experimental conditions such as temperature and solvent composition. The data indicates a general trend observed in kinetic studies.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound from Santonin

This protocol is adapted from established procedures for the base-mediated hydrolysis of santonin.[9]

A. Materials and Equipment:

-

α-Santonin

-

Potassium hydroxide (KOH) pellets

-

Distilled water

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (for recrystallization)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper or pH meter

B. Procedure:

-

Reaction Setup: In the 250 mL round-bottom flask, dissolve 10.0 g of potassium hydroxide in 50 mL of distilled water.

-

Addition of Santonin: Add 5.0 g of α-santonin to the KOH solution.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours with continuous stirring. The santonin will dissolve as it reacts to form the potassium salt of this compound.

-

Cooling and Acidification: After the reflux period, allow the mixture to cool to room temperature, and then further cool it in an ice bath.

-

Slowly and carefully add concentrated HCl dropwise with stirring until the solution is acidic (pH ~2). A white precipitate of this compound will form.

-

Isolation: Collect the crude this compound precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold distilled water to remove any remaining salts.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol or boiling water to obtain pure crystalline this compound.[9]

-

Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Protocol 2: Characterization of this compound

A. Melting Point Determination:

-

Measure the melting point of the dried, recrystallized product.

-

Expected Result: 170-172 °C.[9] A sharp melting range indicates high purity.

B. Spectroscopic Analysis:

-

FTIR Spectroscopy: Acquire an infrared spectrum to confirm the presence of a carboxylic acid (-OH and C=O stretch) and ketone (C=O stretch) functional groups.

-

¹H and ¹³C NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire NMR spectra to confirm the carbon-hydrogen framework and verify the structural transformation from santonin.

-

Mass Spectrometry: Determine the molecular weight of the product to confirm the molecular formula C₁₅H₂₀O₄.

Caption: Experimental workflow for the synthesis and analysis of this compound.

Applications in Drug Development

Santonin itself exhibits a range of biological activities. Historically, it was a primary treatment for roundworm infestations.[1][2] More recent studies have demonstrated its potential as an anti-inflammatory and anticancer agent.[3][4] For example, santonin has been shown to induce apoptosis and cause cell cycle arrest in multi-drug resistant breast cancer cells by targeting the Ras/Raf/MEK/ERK signaling pathway.[4]

The conversion of santonin to this compound is a critical first step in the semi-synthesis of novel drug candidates. By opening the lactone ring and introducing a carboxylic acid group, chemists can:

-

Improve Solubility: The carboxylic acid moiety can be converted into various salts or esters to modulate aqueous solubility and pharmacokinetic properties.

-

Create New Pharmacophores: The new functionality serves as a handle for further chemical modifications, allowing for the synthesis of a library of derivatives to be screened for enhanced or novel biological activities.

-

Explore Structure-Activity Relationships (SAR): Comparing the biological activity of this compound and its derivatives with that of the parent santonin molecule provides valuable insights into the structural requirements for therapeutic action.

Caption: Anticancer signaling pathways targeted by santonin in cancer cells.[4]

References

- 1. Santonin - Wikipedia [en.wikipedia.org]

- 2. Guide to Santonin Uses, Manufacturing & HimPharm's Role [himpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Naturally Occurring Sesquiterpene Lactone-Santonin, Exerts Anticancer Effects in Multi-Drug Resistant Breast Cancer Cells by Inducing Mitochondrial Mediated Apoptosis, Caspase Activation, Cell Cycle Arrest, and by Targeting Ras/Raf/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | 34167-05-0 | Benchchem [benchchem.com]

- 7. The chemistry of santonin. Part IX. Kinetics of the alkaline hydrolysis of the lactone ring - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound [drugfuture.com]

Application Note: Purification of Santonic Acid by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the purification of santonic acid using the recrystallization technique. It includes information on the material's properties, a step-by-step experimental procedure, and methods for assessing purity.

Introduction

This compound (C₁₅H₂₀O₄) is a sesquiterpenoid derivative that can be synthesized from santonin via base-catalyzed hydrolysis and rearrangement.[1][2] In research and pharmaceutical development, obtaining high-purity material is crucial for accurate biological assays and formulation studies. Recrystallization is a fundamental and effective technique for purifying solid organic compounds.[3] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[4] An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[5] This protocol details the solvent selection, procedure, and purity assessment for this compound.

Properties of this compound

A summary of the key physical and chemical properties of this compound is essential for its handling and purification.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₄ | [2][6] |

| Molar Mass | 264.32 g/mol | [2][6] |

| Melting Point | 170-173 °C | [2][6] |

| Appearance | Crystalline solid | [6] |

| CAS Number | 510-35-0 | [6][7] |

Solubility Profile

The choice of solvent is the most critical step in developing a successful recrystallization protocol.[5] this compound exhibits variable solubility in common laboratory solvents.

| Solvent | Solubility | Reference |

| Water | Soluble in 190 parts at 17°C (Sparingly soluble) | [6] |

| Ethanol | Freely soluble | [6] |

| Chloroform | Freely soluble | [6] |

| Diethyl Ether | Freely soluble | [6] |

| Glacial Acetic Acid | Freely soluble | [6] |

Based on this profile, an ethanol/water solvent system is recommended. This compound's high solubility in hot ethanol and poor solubility in cold water make this combination ideal for inducing crystallization upon cooling.

Experimental Protocol

This protocol outlines the procedure for recrystallizing approximately 1 gram of impure this compound. Adjust volumes accordingly for different starting quantities.

Materials and Equipment:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Deionized water

-

Erlenmeyer flasks (50 mL and 125 mL)

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Glass funnel (for hot filtration, optional)

-

Fluted filter paper (for hot filtration, optional)

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper (to fit Büchner funnel)

-

Spatula

-

Watch glass

-

Ice bath

-

Melting point apparatus

Workflow Diagram:

Caption: Workflow for the recrystallization of this compound.

Procedure:

-

Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 5-7 mL of 95% ethanol. Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is achieved at the boiling point, avoiding an excess of solvent.[4]

-

Removal of Insoluble Impurities (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration. Place a glass funnel with fluted filter paper over a pre-warmed 125 mL Erlenmeyer flask. Pour the hot solution through the funnel. This step should be done quickly to prevent premature crystallization.[5]

-

Inducing Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid (cloudy). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

-

Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[8]

-

Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize the yield of crystals.[8] If crystals do not form, scratching the inside of the flask with a glass rod can help induce nucleation.[8]

-

Crystal Collection: Set up a Büchner funnel with a piece of filter paper that fits snugly at the bottom. Wet the filter paper with a small amount of the cold ethanol/water filtrate.

-

Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel.

-

Washing: Wash the collected crystals with a small amount (2-3 mL) of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[5]

-

Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature (e.g., 40-50 °C) can be used.

Purity Assessment and Data

The purity of the recrystallized this compound should be assessed and compared to the crude material. Melting point determination is a straightforward and effective method for this purpose. Pure compounds exhibit a sharp melting point range, whereas impure compounds melt over a wider and depressed range.[4] For more rigorous quantification of purity, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[9][10]

Principle of Purity Enhancement:

Caption: Principle of separating a compound from impurities via recrystallization.

Example Data Table: The following table shows representative data from a typical recrystallization experiment.

| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |

| Mass | 1.00 g | 0.85 g |

| Appearance | Off-white powder | White crystalline solid |

| Melting Point Range | 165-170 °C | 171-173 °C |

| Purity (by HPLC) | 94.5% | 99.8% |

| Percent Recovery | N/A | 85.0% |

Percent Recovery = (Mass of Purified Product / Mass of Crude Product) x 100%

Conclusion

Recrystallization is an effective and accessible method for significantly enhancing the purity of this compound. By carefully selecting a solvent system and controlling the rate of cooling, researchers can obtain high-purity crystalline material suitable for demanding applications in drug discovery and development. The protocol described herein provides a robust starting point for the purification of this compound in a laboratory setting.

References

- 1. Santonin - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Purifying Compounds by Recrystallization | Semantic Scholar [semanticscholar.org]

- 4. youtube.com [youtube.com]

- 5. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

- 6. This compound [drugfuture.com]

- 7. This compound | 510-35-0 [chemicalbook.com]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. shimadzu.com [shimadzu.com]

- 10. Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Interpreting the Mass Spectrum of Santonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to understanding the mass spectrum of santonic acid, a complex sesquiterpenoid derivative. It includes a summary of known mass spectrometric data, a generalized experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and a proposed fragmentation pathway. This information is critical for researchers working on the identification, characterization, and quality control of this compound and related compounds in various research and drug development applications.

Introduction

This compound (C₁₅H₂₀O₄, Molar Mass: 264.32 g/mol ) is a significant organic compound often derived from the base-catalyzed hydrolysis and rearrangement of α-santonin.[1][2] Its complex structure, featuring multiple stereocenters and functional groups including a carboxylic acid and two ketones, presents a unique challenge for structural elucidation.[1][2][3] Mass spectrometry is a powerful analytical technique for confirming the molecular weight and deducing the structure of such molecules through analysis of their fragmentation patterns. This note details the interpretation of the mass spectrum of this compound to facilitate its unambiguous identification.

Data Presentation

While a complete, publicly available reference mass spectrum for this compound is not readily found, literature on the pyrolysis of this compound analyzed by GC-MS has reported key fragment ions.[4] This data provides valuable insight into the molecule's stability and fragmentation behavior under electron ionization (EI).

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₄ | [2][3] |

| Molecular Weight | 264.32 g/mol | [2][3] |

| Observed Fragment Ions (m/z) | ||

| 218 | [4] | |

| 190 | [4] |

Experimental Protocol: GC-MS Analysis of this compound

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. This protocol is based on standard methods for the analysis of sesquiterpenoids and carboxylic acids.[1]

1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or chloroform.

-

Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, derivatization of the carboxylic acid group is recommended. A common method is esterification, for example, by using diazomethane or a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

To a known volume of the standard solution, add the derivatizing agent according to the manufacturer's protocol.

-

Allow the reaction to proceed to completion.

-

The resulting solution can be directly injected into the GC-MS.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-